

Physicochemical properties of 2-methoxybut-2-ene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxybut-2-ene

Cat. No.: B12331245

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **2-Methoxybut-2-ene**

This technical guide provides a comprehensive overview of the physicochemical properties, chemical reactivity, and experimental protocols related to **2-methoxybut-2-ene**. The information is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis.

Chemical Structure and Identifiers

2-Methoxybut-2-ene, an unsaturated ether, possesses the molecular formula $C_5H_{10}O$.^[1] Its structure features a four-carbon butene backbone with a methoxy group (-OCH₃) attached to the second carbon, which is part of the carbon-carbon double bond.^[1] Due to restricted rotation around the C=C double bond, **2-methoxybut-2-ene** exists as two geometric isomers: **(E)-2-methoxybut-2-ene** and **(Z)-2-methoxybut-2-ene**.^{[1][2]}

Table 1: Molecular Identifiers for **2-Methoxybut-2-ene**

Identifier	Value
IUPAC Name	2-methoxybut-2-ene[2]
Molecular Formula	C ₅ H ₁₀ O[1][2][3]
Molecular Weight	86.13 g/mol [2][3][4]
CAS Number	6380-95-6 (for mixture of isomers)[1][2][3]
25125-84-2 (for (E)-isomer)[2]	
25125-85-3 (for (Z)-isomer)[2]	
InChI	InChI=1S/C5H10O/c1-4-5(2)6-3/h4H,1-3H3[1]
SMILES	CC=C(C)OC[1]
Synonyms	Methyl sec-butenyl ether, 2-Butene, 2-methoxy-[2][5]

Physicochemical Properties

The physical and chemical properties of **2-methoxybut-2-ene** are essential for its proper handling, storage, and application in synthetic procedures. This compound is a colorless liquid with a characteristic sweet odor.[3][5]

Table 2: Summary of Physicochemical Data for **2-Methoxybut-2-ene**

Property	Value	Source(s)
Appearance	Colorless liquid	[2][3]
Boiling Point	67 - 94.5 °C at 760 mmHg	[3][6]
Melting Point	-117.8 °C	[3]
Density	0.777 g/cm ³	[2][3][6][7]
Vapor Pressure	160 mmHg at 25°C	[1][2][3][7]
Refractive Index (n ²⁰ /D)	1.399	[3][5]
Solubility	Insoluble in water; miscible with alcohol and ether.	[2][3][8]
Octanol/Water Partition Coefficient (logP)	1.4 - 1.56	[2][3][6]
Exact Mass	86.073164938 Da	[4][6]

Note on Boiling Point: There is variability in the reported boiling points, with some sources indicating a range of 88–92°C, which may be attributed to impurities in earlier studies.[3][6] More recent data often cites the lower value of 67°C.[2][6][7]

Chemical Reactivity and Key Reactions

The reactivity of **2-methoxybut-2-ene** is primarily defined by its electron-rich carbon-carbon double bond, a characteristic feature of enol ethers.[1] The electron-donating nature of the methoxy group activates the double bond, making it highly susceptible to electrophilic attack.[1]

- Acid-Catalyzed Hydrolysis: In the presence of an aqueous acid, **2-methoxybut-2-ene** readily hydrolyzes to form butan-2-one and methanol.[1] The reaction proceeds through a resonance-stabilized carbocation intermediate.[1]
- Catalytic Hydrogenation: The double bond can be reduced to a single bond via catalytic hydrogenation over metal catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni), yielding 2-methoxybutane.[1]

- Asymmetric Hydroboration: This compound is a useful substrate in stereoselective synthesis. For instance, its reaction with a chiral borane followed by oxidation can produce chiral 3-methoxy-2-butanol with a high degree of enantiomeric excess.[2][9]
- Cycloaddition Reactions: **2-Methoxybut-2-ene** can participate in cycloaddition reactions with other unsaturated molecules to form various cyclic compounds.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are protocols for key reactions involving **2-methoxybut-2-ene**.

Acid-Catalyzed Hydrolysis to Butan-2-one

This protocol outlines a representative procedure for the hydrolysis of **2-methoxybut-2-ene**.

Materials:

- 2-methoxy-2-butene (1.0 g, 11.6 mmol)
- Deionized water (20 mL)
- Concentrated sulfuric acid (H_2SO_4 , 0.2 mL)
- Diethyl ether (3 x 15 mL)
- Saturated sodium bicarbonate (NaHCO_3) solution (20 mL)
- Anhydrous magnesium sulfate (MgSO_4)
- 50 mL Round-bottom flask
- Magnetic stirrer and stir bar
- Condenser
- 100 mL Separatory funnel
- Rotary evaporator

Procedure:

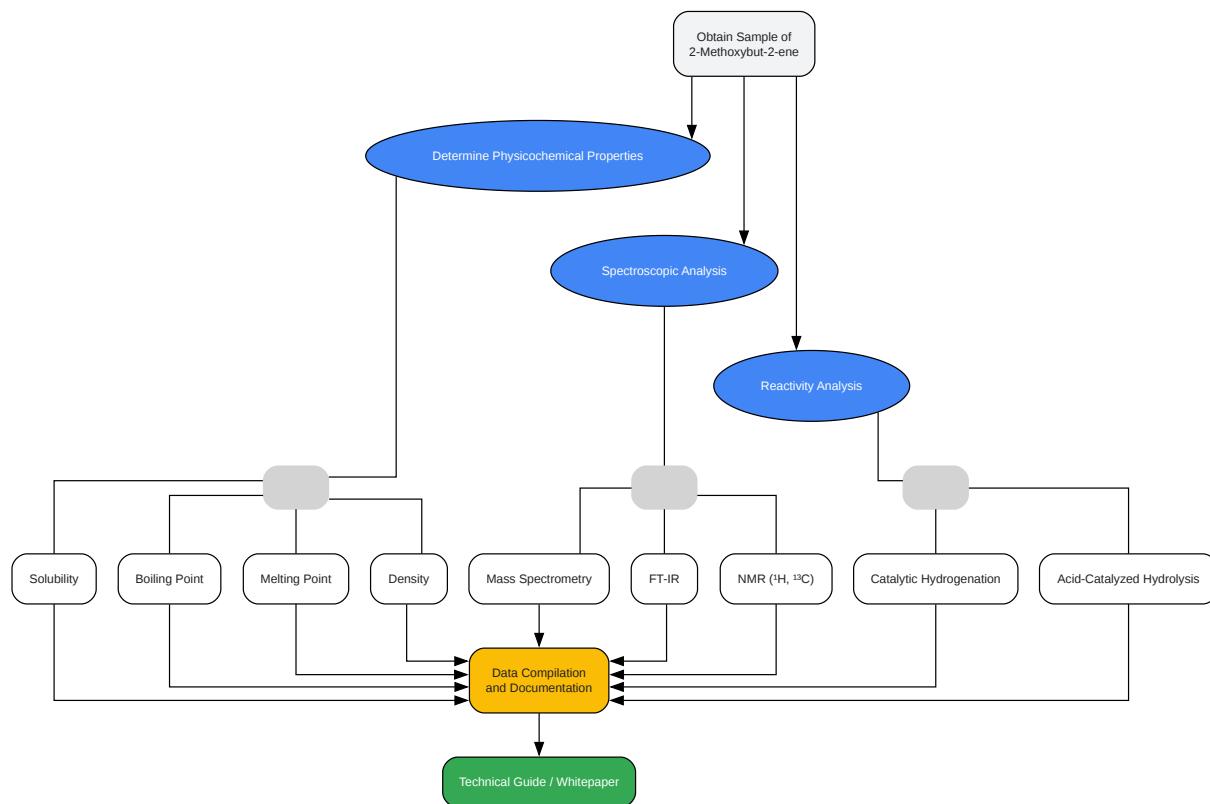
- A 50 mL round-bottom flask is charged with deionized water (20 mL) and a magnetic stir bar.
[\[1\]](#)
- While stirring, concentrated sulfuric acid (0.2 mL) is slowly added to the water. Caution: This process is exothermic.[\[1\]](#)
- To the aqueous acid solution, add 2-methoxy-2-butene (1.0 g).[\[1\]](#)
- The mixture is stirred at room temperature, and the reaction progress is monitored (e.g., by TLC or GC analysis).
- Upon completion, the reaction mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 15 mL).[\[1\]](#)
- The organic extracts are combined and washed with a saturated sodium bicarbonate solution (20 mL) to neutralize any residual acid, followed by a wash with brine (20 mL).[\[1\]](#)
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield butan-2-one.[\[1\]](#)

Asymmetric Hydroboration-Oxidation

This protocol provides a general procedure for the asymmetric hydroboration-oxidation of 2-methoxy-2-butene. The choice of chiral borane will determine the stereochemical outcome.[\[9\]](#)

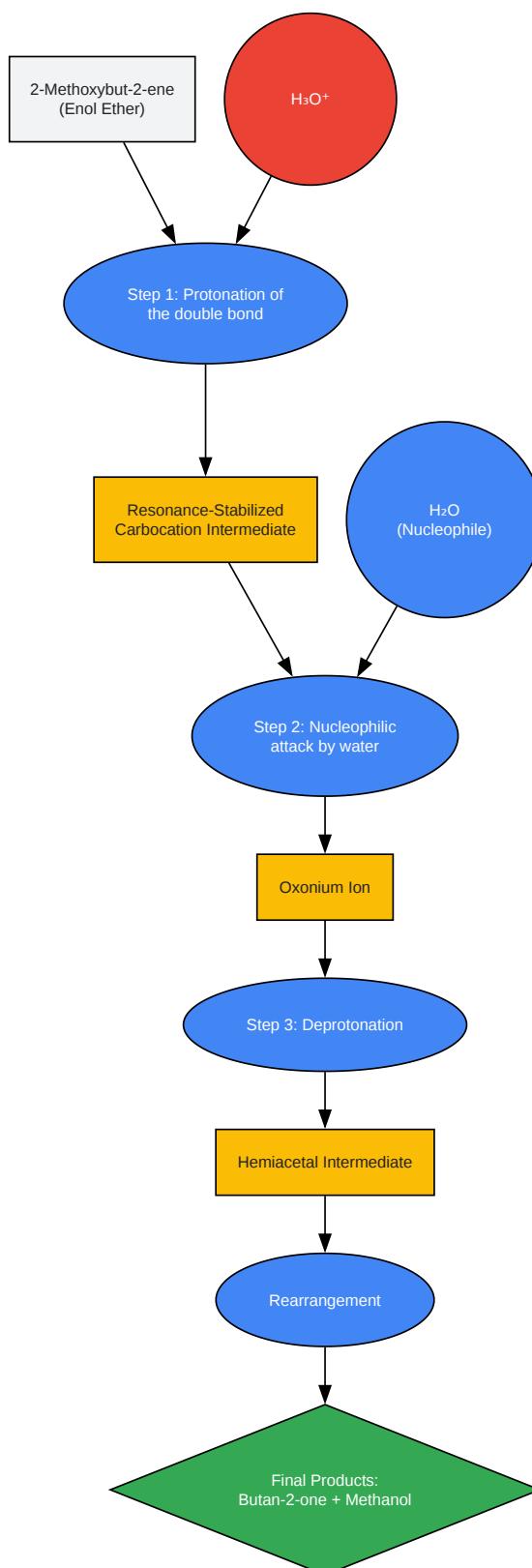
Materials:

- Chiral borane (e.g., (-)-Isopinocampheylborane)
- 2-methoxy-2-butene
- Anhydrous tetrahydrofuran (THF)
- Aqueous sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)


- Flame-dried, two-necked round-bottom flask
- Inert atmosphere setup (Nitrogen or Argon)

Procedure:

- A solution of the chiral borane (e.g., 1.1 equivalents) in anhydrous THF is prepared in a flame-dried, two-necked round-bottom flask under an inert atmosphere.[9]
- The solution is cooled to an appropriate temperature (typically between -25 °C and 0 °C).[9]
- 2-Methoxy-2-butene (1.0 equivalent) is added dropwise to the stirred solution of the chiral borane.[9]
- The reaction mixture is stirred at that temperature for a specified time (e.g., 2-4 hours) to allow for the formation of the trialkylborane intermediate.[9]
- The intermediate is then oxidized by the sequential addition of aqueous sodium hydroxide and dropwise addition of hydrogen peroxide at 0 °C.
- After the oxidation is complete, the product, a chiral 3-methoxy-2-butanol, is isolated using standard workup and purification techniques.


Mandatory Visualizations

The following diagrams illustrate key logical and chemical pathways related to **2-methoxybut-2-ene**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Methoxy-2-butene | C5H10O | CID 111206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. (E)-2-methoxybut-2-ene | CAS#:25125-84-2 | Chemsoc [chemsoc.com]
- 8. 2-Butene, 2-methoxy- | 6380-95-6 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physicochemical properties of 2-methoxybut-2-ene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12331245#physicochemical-properties-of-2-methoxybut-2-ene\]](https://www.benchchem.com/product/b12331245#physicochemical-properties-of-2-methoxybut-2-ene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com